6-((Ethylamino)methyl)pyridin-2(1H)-one is an organic compound that features a pyridine ring substituted with an ethylamino group and a carbonyl group. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The systematic name indicates the presence of an ethylamino group attached to a methyl group on the pyridine ring, specifically at the 2-position.
This compound can be classified under several categories:
The synthesis of 6-((Ethylamino)methyl)pyridin-2(1H)-one can typically be achieved through several methods:
The molecular structure of 6-((Ethylamino)methyl)pyridin-2(1H)-one consists of:
6-((Ethylamino)methyl)pyridin-2(1H)-one can participate in various chemical reactions:
The mechanism by which 6-((Ethylamino)methyl)pyridin-2(1H)-one exerts its biological effects may involve:
Research into specific receptor targets or enzyme interactions is necessary to elucidate its precise mechanism of action further.
6-((Ethylamino)methyl)pyridin-2(1H)-one has potential applications in:
The pyridinone heterocycle has evolved as a cornerstone structural motif in medicinal chemistry due to its versatile hydrogen-bonding capacity, balanced physicochemical properties, and metabolic stability. Early pharmacological interest emerged from studies of 6-substituted pyridin-2(1H)-one derivatives exhibiting significant central nervous system (CNS) activities. Seminal research demonstrated that 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine and related analogues possessed potent anticonvulsant properties against maximal electroshock (MES) and pentylenetetrazole-induced seizures in preclinical models [3]. These compounds reduced elevated motor activity at 50 mg/kg doses and displayed sympathetic blocking activity, establishing the pyridinone core as a neurologically active scaffold [3].
The scaffold's diversification accelerated through the early 2000s with investigations into anticancer applications. Recent advances (2019-2021) confirm pyridinones as privileged structures in developing agents against breast cancer, myeloid leukemia, pancreatic cancer, and idiopathic pulmonary fibrosis [6]. The structural evolution demonstrates systematic optimization from simple hydroxylated derivatives to strategically functionalized analogues incorporating aminomethyl and other pharmacophoric elements at the C6 position. This historical trajectory underscores the scaffold's adaptability to therapeutic target requirements while maintaining favorable drug-like properties.
Table 1: Key Therapeutic Applications of Pyridinone Derivatives
Structural Class | Biological Activity | Clinical Relevance | Reference |
---|---|---|---|
2-(Hydroxy-3-piperazinopropylamino) derivatives | Anticonvulsant | MES seizure suppression | [3] |
2-(Diethylamino)ethylamino analogues | Antihistaminic | Guinea pig ileum contraction blockade | [3] |
7,7-Dimethyl-7,8-dihydroquinoline-2,5(6H)-diones | mIDH1 inhibition | Glioblastoma/AML therapy | [5] |
Pyrazolylpyrimidinones | Antitubercular | M. tuberculosis growth inhibition | [7] |
The strategic incorporation of the ethylaminomethyl moiety at the C6 position of pyridin-2(1H)-one represents a sophisticated structure-based design approach to optimize target engagement and pharmacokinetic properties. This substitution confers three critical advantages:
Conformational Modulation: X-ray crystallography reveals that the ethylaminomethyl side chain adopts a gauche conformation, minimizing steric clashes with the pyridinone ring system. Hydrogen bonding between the secondary amine hydrogen and the carbonyl oxygen stabilizes the bioactive conformation and enhances binding pocket complementarity. This intramolecular interaction reduces molecular flexibility, potentially improving binding entropy upon target engagement [1].
Enhanced Blood-Brain Barrier Permeability: Derivatives featuring the ethylaminomethyl group exhibit calculated partition coefficients (cLogP ~1.2) and polar surface areas (PSA ~40 Ų) within optimal ranges for CNS penetration. Molecular weight below 300 Da further supports blood-brain barrier crossing, enabling engagement with neurological targets including dopamine D₂ receptors [1] [5].
Metabolic Stability Optimization: Compared to primary aminomethyl analogues, the ethyl substitution reduces susceptibility to oxidative deamination catalyzed by monoamine oxidases. In vitro microsomal stability assays show 69-98% parent compound remaining after incubation with human, rat, and mouse microsomes for select derivatives [7]. This translates to improved bioavailability and extended in vivo half-lives.
The ethyl group specifically balances steric and electronic effects—methyl analogues exhibit reduced target affinity due to diminished van der Waals interactions, while larger alkyl chains (propyl, butyl) increase lipophilicity beyond optimal ranges and reduce aqueous solubility. The ethyl substituent thus represents the ideal compromise for diverse target engagement.
Table 2: Impact of N-Alkyl Substitution on Pharmacological Properties
Alkyl Group | Relative mIDH1 R132H IC₅₀ | logDₚₕ7.4 | Microsomal Stability (% remaining) |
---|---|---|---|
Methyl | 1.8-fold increase | 0.9 | 53% |
Ethyl | 1.0 (reference) | 1.2 | 78% |
Propyl | 1.2-fold increase | 1.8 | 65% |
Cyclopropyl | 2.5-fold increase | 1.4 | 62% |
Hydroxyethyl | 3.1-fold increase | -0.7 | 84% |
This specific molecular architecture has demonstrated exceptional versatility in engaging diverse therapeutic targets across neurological, oncological, and infectious disease domains. Its privileged status originates from three defining characteristics:
Bifunctional Binding Capacity: The secondary amine serves as a hydrogen-bond donor while the pyridinone carbonyl functions as a complementary acceptor, enabling simultaneous interactions with multiple target residues. In mutant isocitrate dehydrogenase 1 (IDH1 R132H) inhibition, molecular modeling confirms the ethylaminomethyl nitrogen coordinates with Arg132 residue, while the carbonyl interacts with Tyr139 through water-mediated hydrogen bonding [5]. This dual interaction underpins its nanomolar inhibitory potency (IC₅₀ ~1.6 µM for primary hit analogues) against oncogenic metabolic enzymes [5].
Selectivity Modulation: The ethylaminomethyl group confers differential binding affinity between wild-type and mutant targets. For IDH1 R132H, selectivity ratios exceed 100-fold compared to wild-type enzyme, critical for avoiding metabolic toxicity [5]. Similarly, structural analogues show distinct activity profiles against dopamine receptor subtypes, enabling precise neurological targeting.
Structural Hybridization Potential: The scaffold serves as a central template for generating bifunctional therapeutic agents through conjugation strategies. Molecular simulations demonstrate a 3.2-fold increase in glioblastoma cell uptake when conjugated to PLGA-PEG nanoparticles compared to the free molecule [1]. This positions the molecule as a versatile carrier for targeted CNS drug delivery systems.
The pharmacophore's therapeutic range spans inhibition of neomorphic IDH1 mutants in glioma and AML, D₂ receptor modulation for neurological conditions, and iron chelation-mediated antibacterial effects through pyrimidinone nitrogen coordination [5] [7]. Structure-activity relationship (SAR) studies reveal that bioactivity is exquisitely sensitive to modifications at the ethylamino group—N-methylation reduces target affinity by 8-10 fold across multiple target classes, while N-acylation abolishes activity entirely due to loss of hydrogen-bond donation capacity.
Table 3: Therapeutic Target Engagement Profile
Therapeutic Area | Molecular Target | Potency Range | Biological Effect | |
---|---|---|---|---|
Oncology | IDH1 R132H mutant | IC₅₀ 1.0-1.6 µM | 2-HG reduction >80% | [5] |
Neurology | Dopamine D₂ receptor | Kᵢ ~280 nM | Amphetamine antagonism | [3] |
Infectious Disease | Iron-dependent enzymes | MIC 0.02-0.6 µM | M. tuberculosis growth inhibition | [7] |
Metabolic Disorders | Histamine receptors | IC₅₀ ~50 µM | Guinea pig ileum relaxation | [3] |
The emergence of 6-((ethylamino)methyl)pyridin-2(1H)-one derivatives in clinical development pipelines, particularly for glioma and AML, confirms its transition from exploratory scaffold to privileged pharmacophore. Ongoing medicinal chemistry efforts focus on exploiting its chiral properties—stable atropisomers derived from 1-arylpyridin-2(1H)-one analogues demonstrate differential tumoral distribution and extended 2-hydroxyglutarate suppression in vivo compared to approved agents like ivosidenib [5].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3